Bay 1217389 is a small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK). [, , , , , , ] MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cell cycle control mechanism ensuring proper chromosome segregation during mitosis. [, , , , , , ] Bay 1217389 disrupts this checkpoint, leading to aberrant mitosis and ultimately cell death, making it a potential anti-cancer therapeutic. [, , , , , , ] It belongs to the imidazopyrazine chemical class and has demonstrated potent and selective inhibition of MPS1. [, ]
Overcoming Toxicity: Further research is needed to manage the hematological toxicities observed in clinical trials, potentially through dose adjustments or alternative dosing schedules. []
Identifying Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to Bay 1217389 treatment is crucial for optimizing its clinical application. [, ]
Exploring New Combination Therapies: Combining Bay 1217389 with other targeted therapies or immunotherapies holds promise for enhancing its therapeutic efficacy. []
BAY1217389 was synthesized through a series of chemical reactions aimed at optimizing its inhibitory activity against monopolar spindle 1 kinase. The synthesis process typically involves:
The synthesis method has been detailed in patents and publications, highlighting the importance of structure-activity relationships in its development .
The molecular structure of BAY1217389 can be represented by its chemical formula and structural diagram. The compound features specific functional groups that are crucial for its interaction with the ATP-binding site of monopolar spindle 1 kinase.
Data regarding its structural characteristics indicate a high affinity for the target kinase, which is essential for its function as an inhibitor .
BAY1217389 undergoes several chemical reactions that are pivotal to its mechanism of action:
Studies have shown that BAY1217389 significantly alters the kinetics of cell division when combined with other chemotherapeutic agents .
The mechanism of action for BAY1217389 involves:
Data from clinical trials indicate that this mechanism leads to improved treatment outcomes in patients with solid tumors .
The physical and chemical properties of BAY1217389 contribute to its functionality as a drug:
These properties are crucial for formulating effective drug delivery systems .
BAY1217389 has several scientific applications:
Ongoing research continues to explore additional therapeutic potentials and combinations with other agents to broaden its application spectrum .
Mps1 orchestrates SAC activation through hierarchical phosphorylation of kinetochore substrates. Upon mitotic entry, Mps1 localizes to unattached kinetochores, where it phosphorylates the scaffolding protein Knl1. This creates docking sites for Bub1-Bub3 complexes, which in turn recruit BubR1 and Mad1-Mad2 dimers [2] [4]. The culmination of this cascade is the formation of the mitotic checkpoint complex (MCC), which inhibits the anaphase-promoting complex/cyclosome (APC/C) by sequestering its co-activator Cdc20 [4] [8]. Crucially, Mps1 activity dynamically responds to microtubule attachment status: unattached kinetochores exhibit sustained Mps1 activation, while proper attachment triggers Mps1 removal via proteasomal degradation, silencing SAC signaling [2].
Compromised SAC fidelity permits chromosome missegregation, driving chromosomal instability (CIN)—a hallmark of aggressive cancers. Tumors with elevated Mps1 expression exhibit tolerance to aneuploidy, enabling survival despite gross genomic alterations. Analysis of The Cancer Genome Atlas (TCGA) data reveals that Mps1 mRNA overexpression correlates significantly with reduced survival in malignant mesothelioma (median survival: 254 vs. 699 days; HR 0.42, P<0.001) and colon cancer [6] [7]. Mechanistically, Mps1 overexpression lowers the threshold for SAC satisfaction, allowing cells with misattached chromosomes to progress through mitosis. This perpetuates karyotypic heterogeneity, fosters adaptation to metabolic stress, and accelerates acquisition of therapeutic resistance [6] [7].
Table 2: Association Between Mps1 Expression and Cancer Progression
Cancer Type | Mps1 Dysregulation | Clinical Consequence |
---|---|---|
Malignant Mesothelioma | Overexpression (mRNA/protein) | Shorter median survival (254 vs. 699 days) |
Colorectal Cancer | Elevated in Stage II | Adaptation to genomic instability |
Breast Cancer | Correlates with grade | Enhanced aneuploidy tolerance |
Genetic and pharmacological inhibition of Mps1 demonstrates potent antitumor effects through SAC abrogation and induction of mitotic catastrophe. In vitro, BAY1217389 inhibits Mps1 kinase activity with an IC₅₀ of 0.63 nM, showing >100-fold selectivity over related kinases [3] [8]. Treatment with BAY1217389 (10–100 nM) overrides nocodazole-induced mitotic arrest in HeLa cells, triggering "mitotic breakthrough" characterized by premature anaphase, unequal chromosome distribution, and multinucleation [1] [8]. Crucially, aneuploid cancer cell lines (HT-29, SW480) exhibit heightened sensitivity to Mps1 inhibition compared to diploid counterparts (HCT116, LoVo), reflecting their dependency on Mps1-mediated CIN tolerance [7]. In vivo, BAY1217389 monotherapy moderately inhibits xenograft growth, but efficacy dramatically increases when combined with paclitaxel, overcoming both intrinsic and acquired taxane resistance [1] [5].
Combining Mps1 inhibitors with microtubule-targeting agents represents a paradigm-shifting approach to antimitotic therapy. Conventional taxanes (e.g., paclitaxel) activate SAC, inducing prolonged mitotic arrest that often culminates in cellular senescence or adaptation. BAY1217389 short-circuits this resistance by forcing checkpoint-slipped cells into fatal division errors. At molecular levels, low-dose BAY1217389 (IC₅₀ for SAC abrogation: 0.25 nM in HeLa) reduces paclitaxel-induced mitotic arrest by >50%, converting cytostatic responses into cytotoxic ones [3] [8]. This synergy extends to in vivo models: in paclitaxel-resistant ovarian xenografts, the BAY1217389/paclitaxel combination achieves tumor regressions not observed with either agent alone [1]. Beyond microtubule agents, Mps1 inhibitors potentiate DNA-damaging chemotherapeutics by disrupting DNA damage checkpoint signaling [6].
Table 3: Preclinical Profile of BAY1217389
Parameter | Value | Experimental Context |
---|---|---|
Mps1 IC₅₀ | 0.63 nM | Kinase assay |
SAC Abrogation (HeLa) | IC₅₀ = 0.25 nM | pH3/Hoechst staining after nocodazole arrest |
Antiproliferative (HeLa) | IC₅₀ = 7.6 nM | 96-hour crystal violet assay |
Antiproliferative (HT-29) | IC₅₀ = 62 nM | 96-hour crystal violet assay |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7